molecular formula C7H6ClNO5S B2844963 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1423025-92-6

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2844963
CAS No.: 1423025-92-6
M. Wt: 251.64
InChI Key: XIDSCCOEXACQPJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C₇H₆ClNO₅S and a molecular weight of 251.65 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 2-methylphenol (o-cresol) to form 4-hydroxy-2-methyl-5-nitrobenzene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild bases (triethylamine).

    Reduction: Hydrogen gas, metal catalysts (palladium on carbon), metal hydrides (sodium borohydride).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Aminobenzene Derivatives: Formed from the reduction of the nitro group.

    Carbonyl Compounds: Formed from the oxidation of the hydroxyl group.

Scientific Research Applications

Chemistry: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride is used as a versatile building block in organic synthesis. It is employed in the preparation of various functionalized benzene derivatives and as an intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins, enabling the attachment of various functional groups or labels for biochemical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and pharmaceuticals. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic groups such as amines and hydroxyl groups. This reactivity is utilized in various chemical modifications and conjugation reactions .

Molecular Targets and Pathways:

    Proteins and Peptides: The compound targets amino groups in proteins and peptides, forming stable sulfonamide bonds.

    Organic Molecules:

Comparison with Similar Compounds

    4-Hydroxy-2-methylbenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Hydroxy-5-nitrobenzenesulfonyl chloride: Lacks the methyl group, which may affect its solubility and reactivity.

    2-Methyl-5-nitrobenzenesulfonyl chloride: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and participate in certain reactions.

Uniqueness: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (hydroxyl, methyl, and nitro) on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDSCCOEXACQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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